molecular formula C11H21BrN2 B1587235 1-Hexyl-2,3-dimethylimidazolium bromide CAS No. 411222-01-0

1-Hexyl-2,3-dimethylimidazolium bromide

Cat. No.: B1587235
CAS No.: 411222-01-0
M. Wt: 261.2 g/mol
InChI Key: KTUDCAXDKIVTNY-UHFFFAOYSA-M
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Description

1-Hexyl-2,3-dimethylimidazolium bromide is a type of ionic liquid, characterized by its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic solvents. It is represented by the molecular formula C11H21BrN2 and has a molecular weight of 261.21 g/mol . This compound is part of the imidazolium family, which is widely recognized for its applications in green chemistry and industrial processes.

Chemical Reactions Analysis

1-Hexyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide for substitution and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-hexyl-2,3-dimethylimidazolium bromide exerts its effects is primarily through its ionic nature. In corrosion inhibition, for example, it adsorbs onto metal surfaces, forming a protective film that prevents corrosion . The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes that inhibit further chemical reactions.

Comparison with Similar Compounds

1-Hexyl-2,3-dimethylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, thermal stability, and specific applications. The uniqueness of this compound lies in its optimal balance of hydrophobicity and solubility, making it particularly useful in a variety of applications.

Properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDCAXDKIVTNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370175
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411222-01-0
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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